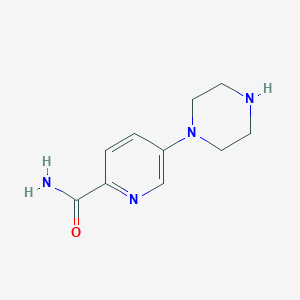

5-(Piperazin-1-yl)picolinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-piperazin-1-ylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O/c11-10(15)9-2-1-8(7-13-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2,(H2,11,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMJVEXHRKPMKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations for 5 Piperazin 1 Yl Picolinamide and Analogues

General Synthetic Routes to the Picolinamide (B142947) Core

The formation of the picolinamide scaffold is a foundational step in the synthesis of the target compound and its derivatives. This is typically achieved through the derivatization of picolinic acid or its precursors, followed by an amidation reaction.

Picolinic Acid Derivatization Approaches

The derivatization of picolinic acid is a common strategy to activate the carboxylic acid group for subsequent amidation. One conventional method involves the conversion of picolinic acid to its corresponding acid chloride. This is often achieved by reacting the picolinic acid with a chlorinating agent such as thionyl chloride (SOCl₂), which transforms the carboxylic acid into a more reactive acyl chloride. nih.govresearchgate.net This in situ generation of the acid chloride facilitates the subsequent reaction with an amine. researchgate.net

Another approach is the formation of a mixed anhydride (B1165640). This can be accomplished by treating the picolinic acid with a reagent like ethyl chloroformate in the presence of a base, such as triethylamine. researchgate.net The resulting mixed anhydride is a sufficiently activated species for the subsequent amidation step. These derivatization methods are crucial for enhancing the electrophilicity of the carbonyl carbon, thereby promoting the nucleophilic attack by an amine.

Amidation Reactions Utilizing Coupling Reagents

Amidation reactions are central to the formation of the picolinamide bond. These reactions involve the coupling of a picolinic acid derivative with an appropriate amine. A wide array of coupling reagents has been developed to facilitate this transformation under mild conditions, minimizing side reactions and preserving sensitive functional groups. luxembourg-bio.com

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.comnih.gov These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. luxembourg-bio.com To suppress potential side reactions and reduce racemization, especially in chiral systems, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often employed. peptide.comnih.gov

Other effective coupling reagents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), as well as uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). peptide.com These reagents are known for their high efficiency and ability to promote rapid amide bond formation. peptide.com The choice of coupling reagent and reaction conditions can be tailored based on the specific substrates and desired outcome. researchgate.net

Table 1: Common Coupling Reagents for Picolinamide Synthesis

| Coupling Reagent | Acronym | Additive (Optional) | Byproduct Characteristics |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | HOBt | Dicyclohexylurea (DCU), often insoluble |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | HOBt, HOAt | Water-soluble urea |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | --- | Hexamethylphosphoramide (HMPA) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | HOBt | Tetramethylurea |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | --- | Tetramethylurea |

Introduction of the Piperazine (B1678402) Moiety

The installation of the piperazine ring onto the pyridine (B92270) core is a key step in the synthesis of 5-(piperazin-1-yl)picolinamide. This is typically accomplished through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Strategies on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a widely employed method for introducing amines onto electron-deficient aromatic rings like pyridine. youtube.com For the synthesis of 5-(piperazin-1-yl)picolinamide, this would typically involve the reaction of a pyridine ring bearing a suitable leaving group at the 5-position with piperazine. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of the electron-withdrawing nitrogen atom in the ring. stackexchange.com The attack of the nucleophile is favored at the positions ortho and para to the ring nitrogen (C2, C4, and C6). youtube.comstackexchange.com

The success of SNAr reactions is dependent on the nature of the leaving group, with fluoride (B91410) being a particularly good leaving group in this context. nih.gov The reaction conditions, including the solvent and temperature, can also significantly influence the outcome of the reaction. For instance, in the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine, the choice of solvent can influence the regioselectivity of the substitution. researchgate.net

Palladium-Catalyzed C-N Cross-Coupling Methods

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for the formation of carbon-nitrogen bonds. acs.orgnih.gov These reactions allow for the coupling of a wide range of aryl halides or triflates with amines, including piperazine derivatives. nih.govrsc.org

In the context of synthesizing 5-(piperazin-1-yl)picolinamide, this would involve the reaction of a 5-halo-picolinamide derivative with piperazine in the presence of a palladium catalyst, a suitable ligand, and a base. mit.edusemanticscholar.org The choice of ligand is critical for the efficiency of the catalytic cycle and can influence the scope of the reaction. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the desired transformation. mit.edu This methodology offers a robust and general approach to the introduction of the piperazine moiety, often with high yields and functional group tolerance. acs.org

Table 2: Comparison of Methods for Introducing the Piperazine Moiety

| Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Pyridine with a good leaving group, Piperazine | Often cost-effective, straightforward | Requires an activated pyridine ring, may have regioselectivity issues |

| Palladium-Catalyzed C-N Cross-Coupling | 5-Halo-picolinamide, Piperazine, Palladium catalyst, Ligand, Base | Broad substrate scope, high functional group tolerance, generally high yields | Higher cost of catalyst and ligands, requires careful optimization of reaction conditions |

Functionalization and Derivatization of the Piperazine Ring

Once the 5-(piperazin-1-yl)picolinamide core has been assembled, further derivatization of the piperazine ring can be undertaken to explore structure-activity relationships and modulate the physicochemical properties of the molecule. The presence of a secondary amine in the piperazine ring provides a convenient handle for a variety of chemical transformations.

Recent advances have focused on the direct C-H functionalization of the carbon atoms of the piperazine ring, which was traditionally challenging. mdpi.comresearchgate.net These methods provide access to a wider range of structural diversity. mdpi.comencyclopedia.pub Methodologies such as photoredox catalysis have been employed for the C-H arylation, vinylation, and alkylation of N-protected piperazines. researchgate.netnih.gov Direct C-H lithiation followed by reaction with an electrophile is another strategy to introduce substituents onto the piperazine ring. mdpi.com

More conventional derivatization strategies involve the reaction of the secondary amine of the piperazine with various electrophiles. This can include alkylation with alkyl halides, acylation with acid chlorides or anhydrides, sulfonylation with sulfonyl chlorides, and reductive amination with aldehydes or ketones. These reactions allow for the introduction of a wide array of substituents at the N-4 position of the piperazine ring, enabling the synthesis of a diverse library of analogues for biological evaluation. google.com

Alkylation and Acylation Strategies for N-Substitution

N-substitution of the piperazine ring is a common strategy to diversify the 5-(piperazin-1-yl)picolinamide scaffold. Alkylation and acylation reactions are fundamental to this approach, allowing for the introduction of a wide array of functional groups at the nitrogen atom of the piperazine moiety.

Alkylation: This process typically involves the reaction of the piperazine nitrogen with alkyl halides or sulfonates. These reactions are a cornerstone for creating N-alkyl analogs. nih.gov For instance, N-alkylation using alkyl chlorides or bromides has been successfully employed in the synthesis of various compounds. nih.gov A general method involves coupling a piperazine derivative with an alkyl halide, which can be conducted by heating in the absence of a solvent or in a minimal amount of a non-aqueous liquid, often in the presence of a catalyst and a neutralizing agent to capture the resulting hydrohalic acid. google.com

Acylation: The introduction of acyl groups to the piperazine nitrogen leads to the formation of amide linkages. This can be achieved by reacting the piperazine with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. For example, vindoline–piperazine conjugates have been synthesized through O-acylation using dicyclohexyl carbodiimide (B86325) (DCC) in dichloromethane. mdpi.com Another approach involves the activation of amides with reagents like trifluoromethanesulfonic anhydride (Tf2O) and 2-fluoropyridine, which can facilitate the transfer of an alkyl group from the amide nitrogen to another nucleophile. rsc.org

| Reagent Class | Example Reagent | Functional Group Introduced | Reference |

| Alkyl Halide | Alkyl chloride/bromide | Alkyl | nih.gov |

| Acylating Agent | Acyl chloride | Acyl | mdpi.com |

| Coupling Agent | Dicyclohexyl carbodiimide (DCC) | Acyl (from carboxylic acid) | mdpi.com |

| Amide Activator | Trifluoromethanesulfonic anhydride (Tf2O) | Alkyl (via transfer) | rsc.org |

Introduction of Diverse Aromatic and Heterocyclic Substituents

To explore a wider chemical space, various aromatic and heterocyclic moieties can be introduced to the 5-(piperazin-1-yl)picolinamide framework. These substituents can significantly influence the compound's biological activity.

Metal-catalyzed cross-coupling reactions are a powerful tool for this purpose. For example, a picolinamide intermediate can be reacted with a heterocycle containing a boronic acid or ester group (e.g., 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane) through a metal-catalyzed reaction to form a C-C bond. google.com Subsequent chemical modifications can then be performed. google.com

The synthesis of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide, a potent and selective dopamine (B1211576) D3 receptor antagonist, showcases the introduction of a complex heterocyclic substituent. nih.gov This highlights how structural diversity in the aryl amide portion of the molecule can significantly impact receptor affinity and selectivity. nih.gov

| Reaction Type | Key Reagents/Catalysts | Type of Substituent Introduced | Reference |

| Metal-Catalyzed Coupling | Metal catalyst, boronic acid/ester | Aromatic/Heterocyclic | google.com |

| Amide Bond Formation | Amine, coupling agents | Aryl/Heterocyclic carboxamide | nih.gov |

Advanced Synthetic Techniques and Optimization

To enhance the efficiency, yield, and stereochemical control of synthetic processes, advanced techniques are often employed.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.comcore.ac.ukmdpi.com This technology has been successfully applied to the synthesis of various heterocyclic compounds. mdpi.comnih.gov

For instance, a library of quinoline (B57606) thiosemicarbazones featuring a piperidine (B6355638) moiety was synthesized using microwave irradiation, resulting in excellent yields in just 3–5 minutes. mdpi.com Similarly, the synthesis of 5-deazaflavine derivatives was achieved through microwave-assisted intramolecular cyclization. nih.gov In the synthesis of pyridophenoxazinone derivatives, an optimized microwave procedure using a continuous input power of 50 W at 80°C for 30 minutes provided very satisfactory yields. core.ac.uk

| Compound Class | Reaction Type | Advantage of Microwave Synthesis | Reference |

| Quinoline thiosemicarbazones | Condensation | Excellent yields, short reaction time (3-5 min) | mdpi.com |

| 5-Deazaflavines | Intramolecular cyclization | Efficient synthesis | nih.gov |

| Pyridophenoxazinones | Cyclization | Satisfactory yields, rapid heating | core.ac.uk |

Chiral Synthesis and Enantioselective Approaches

The synthesis of specific stereoisomers is critical in drug discovery, as different enantiomers can have distinct pharmacological activities. Chiral synthesis and enantioselective methods are therefore of paramount importance.

A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed for the asymmetric synthesis of 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones, achieving high yields and enantioselectivities (up to 99% ee). nih.gov This method provides a rapid route to enantioenriched heterocycles. nih.gov

Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols offers a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org The resulting products can be further converted to chiral piperazines without loss of optical purity. dicp.ac.cn Novel tridentate Schiff bases derived from piperazine-amine have been used as chiral ligands to catalyze the addition of nitromethane (B149229) to various aldehydes, yielding products with high enantioselectivities. researchgate.net

| Method | Key Feature | Outcome | Reference |

| One-Pot Knoevenagel/Asymmetric Epoxidation/DROC | Stereoselective catalysis | High enantioselectivity (up to 99% ee) | nih.gov |

| Palladium-Catalyzed Asymmetric Hydrogenation | Hydrogenation of pyrazin-2-ols | Chiral piperazin-2-ones with excellent diastereo- and enantioselectivity | dicp.ac.cnrsc.org |

| Chiral Ligand Catalysis | Tridentate Schiff bases from piperazine-amine | High enantioselectivity in Henry reactions | researchgate.net |

Purification and Characterization Methodologies in Synthetic Research

The purification and characterization of synthesized compounds are essential steps to ensure their identity and purity.

Chromatographic Techniques (e.g., Reverse Phase Chromatography, LC/MS)

Chromatography is a fundamental technique for the separation and purification of chemical compounds. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are widely used in synthetic research.

LC-MS is a powerful analytical tool that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov It is routinely used for the identification and quantification of compounds in complex mixtures. nih.gov For instance, a bioanalytical LC-QTOF/MS method was developed and validated for the analysis of a novel N-phenylpiperazine derivative in biological samples. nih.gov This technique is also employed for screening new designer drugs, including piperazine derivatives, in serum. nih.gov

Preparative chromatography, including reverse-phase HPLC and supercritical fluid chromatography (SFC), is used to isolate and purify compounds on a larger scale. researchgate.net SFC can be a preferable alternative to HPLC due to its high diffusivity and low viscosity, which allows for faster separations. researchgate.net

| Technique | Application | Purpose | Reference |

| LC-MS/MS | Screening of designer drugs | Identification and quantification | nih.gov |

| LC-QTOF/MS | Bioanalytical method development | Pharmacokinetic and biodistribution studies | nih.gov |

| Preparative SFC | Separation of phenylamides | Isolation and purification | researchgate.net |

Spectroscopic Analyses of 5-(Piperazin-1-yl)picolinamide and Analogues

¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is an essential tool for determining the hydrogen atom arrangement within a molecule. For 5-(Piperazin-1-yl)picolinamide, the ¹H-NMR spectrum is expected to display distinct signals corresponding to the protons on the picolinamide and piperazine rings.

The protons on the pyridine ring of the picolinamide moiety would typically appear in the aromatic region (δ 7.0-9.0 ppm). The specific chemical shifts and coupling patterns would be influenced by the positions of the amide and piperazine substituents. The protons of the piperazine ring would be observed in the aliphatic region, generally between δ 2.5 and 4.0 ppm. The protons attached to the nitrogen atoms may exhibit broader signals and their chemical shifts can be influenced by the solvent and concentration.

In analogues such as N-methyl-5-(piperazin-1-yl)picolinamide, the presence of the additional methyl group would introduce a characteristic singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H-NMR Chemical Shifts (δ) for 5-(Piperazin-1-yl)picolinamide

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine-H | 7.0 - 9.0 | m |

| Piperazine-CH₂ | 2.5 - 4.0 | m |

| Amide-NH₂ | 7.0 - 8.5 | br s |

| Piperazine-NH | 1.5 - 3.0 | br s |

Note: Predicted values are based on general chemical shift ranges for similar functional groups and may vary in experimental conditions.

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The FT-IR spectrum of 5-(Piperazin-1-yl)picolinamide is expected to show several key absorption bands.

A prominent feature would be the carbonyl (C=O) stretching vibration of the amide group, typically appearing in the range of 1650-1690 cm⁻¹. The N-H stretching vibrations of the primary amide and the secondary amine in the piperazine ring would be observed in the region of 3200-3500 cm⁻¹. C-N stretching vibrations from both the piperazine and the amide functionalities would be expected in the 1200-1350 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations from the pyridine ring would also be present.

Table 2: Expected FT-IR Absorption Bands for 5-(Piperazin-1-yl)picolinamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide & Amine (N-H) | Stretching | 3200 - 3500 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aliphatic (C-H) | Stretching | 2850 - 3000 |

| Amide (C=O) | Stretching | 1650 - 1690 |

| Aromatic (C=C) | Stretching | 1400 - 1600 |

| Amine/Amide (C-N) | Stretching | 1200 - 1350 |

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For 5-(Piperazin-1-yl)picolinamide, mass spectrometry would be used to confirm its molecular weight and provide information about its fragmentation pattern, which can aid in structural confirmation.

The molecular formula of 5-(Piperazin-1-yl)picolinamide is C₁₀H₁₄N₄O, which corresponds to a molecular weight of 206.25 g/mol . In an electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 207.26.

Fragmentation of the parent ion would likely involve cleavage of the piperazine ring and the amide group. Common fragments would correspond to the loss of the amide group or parts of the piperazine ring. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition of the molecule.

Table 3: Expected Mass Spectrometry Data for 5-(Piperazin-1-yl)picolinamide

| Ion | Formula | Expected m/z |

| [M]⁺ | C₁₀H₁₄N₄O⁺ | 206.12 |

| [M+H]⁺ | C₁₀H₁₅N₄O⁺ | 207.12 |

Molecular Target Modulation and Pharmacological Profiles in Research Models

Modulation of Serotonergic Receptors

Derivatives of 5-(Piperazin-1-yl)picolinamide have been synthesized and evaluated for their affinity towards various serotonin (B10506) (5-HT) receptor subtypes. The structural combination of a heterocyclic picolinamide (B142947) nucleus, an alkyl chain, and a 4-substituted piperazine (B1678402) ring is known to be critical for affinity to serotonergic receptors. By carefully selecting substituents, researchers have developed compounds with high specificity and affinity for these receptors.

The development of ligands targeting the 5-HT1A receptor has been a key focus of research into picolinamide-piperazine derivatives. These compounds have been investigated for their potential as anxiolytics and antidepressants.

One notable derivative, N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide, has demonstrated a significant interaction with the serotonergic system, with evidence suggesting its antidepressant-like effects are mediated through the 5-HT1A receptors. researchgate.netnih.gov Behavioral studies in mice have shown that the effects of this compound in the forced swim test were counteracted by the selective 5-HT1A antagonist, WAY 100635, indicating a direct involvement of the 5-HT1A receptor in its mechanism of action. researchgate.netnih.gov

Further behavioral research in elevated plus-maze tests confirmed the anxiolytic-like effects of this derivative, which were also reversed by WAY 100635, reinforcing the crucial role of 5-HT1A receptor interaction. nih.gov

No specific binding affinity data (e.g., Ki values) for 5-(Piperazin-1-yl)picolinamide at the 5-HT1A receptor is available in the reviewed scientific literature.

The 5-HT2A receptor is another important target for this class of compounds. The affinity of picolinamide derivatives for this receptor has been evaluated in various in vitro binding assays. The strategic selection of substituents on the arylpiperazine moiety has been shown to significantly influence the affinity for the 5-HT2A receptor.

Specific binding affinity data (e.g., Ki values) for 5-(Piperazin-1-yl)picolinamide at the 5-HT2A receptor is not available in the current body of scientific literature.

Similar to the 5-HT1A and 5-HT2A receptors, the 5-HT2C receptor has been a target in the development of novel picolinamide-based ligands. The antidepressant-like effects of certain derivatives appear to be potentiated by the 5-HT2A/2C antagonist ketanserin, suggesting an interaction with these receptors. researchgate.netnih.gov

Detailed binding affinity data (e.g., Ki values) for 5-(Piperazin-1-yl)picolinamide at the 5-HT2C receptor has not been reported in the reviewed scientific literature.

A crucial aspect of drug development is the selectivity of a compound for its intended target over other receptors to minimize off-target effects. Studies on long-chain arylpiperazine derivatives, a class to which picolinamide-piperazine compounds belong, often include assessments of their affinity for dopaminergic (e.g., D2) and adrenergic receptors. mdpi.com Generally, the aim is to develop compounds with high selectivity for serotonergic receptors.

Selectivity Profile of Related Picolinamide-Piperazine Derivatives

| Receptor Subtype | Affinity/Interaction |

|---|---|

| Serotonergic Receptors | |

| 5-HT1A | Primary target for antidepressant and anxiolytic-like effects researchgate.netnih.govnih.gov |

| 5-HT2A/2C | Interaction suggested by potentiation of effects by antagonists researchgate.netnih.gov |

| Dopaminergic Receptors | |

| D2 | Generally, derivatives are designed for lower affinity to ensure selectivity mdpi.com |

| Adrenergic Receptors |

This table is based on general findings for the class of arylpiperazine picolinamide derivatives, as specific selectivity data for 5-(Piperazin-1-yl)picolinamide is not available.

The involvement of the serotonergic pathway in the action of picolinamide-piperazine derivatives has been substantiated through various in vivo behavioral models in rodents.

Forced Swim Test (FST) and Tail Suspension Test (TST): These models are widely used to screen for antidepressant-like activity. The derivative N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide demonstrated antidepressant effects in both the FST and TST. researchgate.netnih.gov The reversal of these effects by pretreatment with pCPA (a serotonin depletor) and WAY 100635 (a 5-HT1A antagonist) strongly indicates that the antidepressant-like activity is mediated through the serotonergic system, specifically via 5-HT1A receptors. researchgate.netnih.gov

Elevated Plus-Maze (EPM) Test: This test is a standard for assessing anxiolytic-like behavior. The same picolinamide derivative showed anxiolytic effects in the EPM. nih.gov The observation that these effects were blocked by a 5-HT1A antagonist, but not a GABA-A antagonist, further points to a mechanism of action primarily involving the serotonergic system. nih.gov

Summary of Behavioral Studies on a Picolinamide Derivative

| Behavioral Model | Observed Effect | Implied Mechanism of Action | Reference |

|---|---|---|---|

| Forced Swim Test | Antidepressant-like | Involvement of the serotonergic system, specifically 5-HT1A receptors | researchgate.netnih.gov |

| Tail Suspension Test | Antidepressant-like | Involvement of the serotonergic system, specifically 5-HT1A receptors | researchgate.netnih.gov |

Enzyme Inhibition Profiles

No information regarding the enzyme inhibition profiles of 5-(Piperazin-1-yl)picolinamide or its closely related derivatives was identified in the reviewed scientific literature.

Monoamine Oxidase (MAO) Inhibition, including MAO-A and MAO-B Selectivity

Derivatives incorporating the piperazine moiety have been extensively studied as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of amine neurotransmitters. Research has shown that specific substitutions on the piperazine and associated scaffolds can lead to potent and selective inhibition of the two main isoenzymes, MAO-A and MAO-B.

One study detailed a series of thiazolylhydrazine-piperazine derivatives that exhibited high selectivity for MAO-A. mdpi.com Among the synthesized compounds, derivative 3e was identified as the most potent inhibitor, with an IC50 value of 0.057 µM, surpassing the reference inhibitors moclobemide (B1677376) (IC50 = 6.061 µM) and clorgiline (B1669238) (IC50 = 0.062 µM). mdpi.com Kinetic studies revealed that compound 3e acts as a competitive and reversible inhibitor of MAO-A. mdpi.com

Conversely, other research has focused on developing selective MAO-B inhibitors, which are of interest for neurodegenerative diseases. A series of N-methyl-piperazine chalcones were evaluated, with compound 2k (a 3-trifluoromethyl-4-fluorinated derivative) showing the highest selective inhibition against MAO-B, with an IC50 of 0.71 µM and a selectivity index of 56.34 over MAO-A. nih.gov This compound was found to be a reversible and competitive MAO-B inhibitor. nih.gov In a related series of piperazine-derived chalcones, compound PC10 (p-fluorinated) also demonstrated high, reversible, and competitive inhibition of MAO-B with an IC50 value of 0.65 µM. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Compound 3e | MAO-A | 0.057 | Selective for MAO-A | mdpi.com |

| Moclobemide (Reference) | MAO-A | 6.061 | N/A | mdpi.com |

| Clorgiline (Reference) | MAO-A | 0.062 | N/A | mdpi.com |

| Compound 2k | MAO-B | 0.71 | 56.34 (over MAO-A) | nih.gov |

| Compound PC10 | MAO-B | 0.65 | 48.3 (over MAO-A) | nih.gov |

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

The picolinamide scaffold has been identified as a promising starting point for the development of potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is involved in the conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic strategy for metabolic syndrome and type 2 diabetes. nih.govnih.gov

Through high-throughput screening, N-cyclohexyl-6-(piperidin-1-yl)picolinamide (1 ) was identified as an initial hit compound. nih.gov Subsequent optimization of this lead structure led to the development of a series of 6-substituted picolinamide derivatives with enhanced potency. One optimization effort resulted in compound 25 , which was found to be highly potent and metabolically stable. nih.gov Another study focused on optimizing the left-hand side of a similar lead compound, which resulted in the discovery of inhibitor 24 , a highly potent, selective, and orally available agent that demonstrated excellent activity in a mouse pharmacodynamic model. nih.gov These studies highlight the effectiveness of the picolinamide core in targeting 11β-HSD1.

| Compound | Description | Key Finding | Reference |

|---|---|---|---|

| Compound 1 | Initial HTS hit (N-cyclohexyl-6-(piperidin-1-yl)picolinamide) | Served as a lead compound for optimization. | nih.gov |

| Compound 24 | Optimized 6-substituted picolinamide derivative | Highly potent, selective, and orally available inhibitor. | nih.gov |

| Compound 25 | Optimized 6-substituted picolinamide derivative | Highly potent and metabolically stable inhibitor. | nih.gov |

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition

Derivatives of picolinamide have been successfully developed as potent, selective, and brain-penetrant inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in the search for disease-modifying treatments for Parkinson's disease. nih.govresearchgate.net

Research efforts began with lead series derived from scaffolds such as thiazole-4-carboxamides, which were subsequently evolved into picolinamides to improve potency and kinase selectivity. nih.gov An initial picolinamide-derived compound, 1 , showed good on-target potency in a LRRK2 G2019S biochemical assay but had poor selectivity against other kinases, notably CDC-like kinase 2 (CLK2). nih.gov A focused optimization program aimed at modifying the picolinamide structure led to the discovery of compound 12 , which had improved potency and selectivity. nih.gov Further refinement to address potential metabolic liabilities culminated in the identification of compound 23 , which exhibited excellent LRRK2 potency and significantly expanded selectivity versus CLK2. nih.gov

| Compound | LRRK2 IC50 (nM) | CLK2 IC50 (nM) | Key Optimization Step | Reference |

|---|---|---|---|---|

| Compound 1 | 24 | 240 | Initial picolinamide lead | nih.gov |

| Compound 12 | 1.3 | 320 | Improved potency and selectivity | nih.gov |

| Compound 23 | 1.1 | >10000 | Excellent potency and expanded selectivity | nih.gov |

Mycobacterium tuberculosis ATP Synthase Inhibition

The F1F0-ATP synthase is a critical enzyme for the survival of Mycobacterium tuberculosis and a validated target for anti-tubercular drugs. The diarylquinoline bedaquiline (B32110) is a notable inhibitor of this enzyme. nih.govnih.gov While the 5-(piperazin-1-yl)picolinamide scaffold has not been specifically identified as an inhibitor of M. tuberculosis ATP synthase in the reviewed literature, the piperazine moiety is a common feature in the development of novel anti-tubercular agents targeting various mechanisms. For instance, studies on 5,8-disubstituted tetrahydroisoquinoline derivatives as inhibitors of the M. tuberculosis H37Rv strain found that an N-methyl-piperazine substituent was highly preferred at one position for potent activity. nih.govsemanticscholar.org This highlights the utility of the piperazine core in designing molecules with anti-mycobacterial properties.

Cytochrome P450 Enzyme Modulation (e.g., CYP17A1, CYP19)

Cytochrome P450 (CYP) enzymes, such as CYP17A1 and CYP19A1 (aromatase), are crucial in steroid biosynthesis and represent important targets in oncology. nih.govscbt.com A review of the available scientific literature did not yield significant research specifically detailing the modulation of CYP17A1 or CYP19A1 by compounds based on the 5-(piperazin-1-yl)picolinamide scaffold. Research on non-steroidal inhibitors for these enzymes has largely focused on other chemotypes. mdpi.comnih.gov

Apoptotic Peptidase Activating Factor 1 (APAF-1) Inhibition

Apoptotic Peptidase Activating Factor 1 (APAF-1) is a central protein in the intrinsic pathway of apoptosis, forming the apoptosome complex that activates downstream caspases. nih.govpatsnap.com Inhibition of APAF-1 is being explored as a therapeutic strategy to prevent unwanted cell death in various pathologies. nih.govnih.gov However, based on a review of published research, there is no available information linking the 5-(piperazin-1-yl)picolinamide chemical class to the inhibition of APAF-1.

UDP-N-acetylenolpyruvoyl glucosamine (B1671600) reductase Inhibition

UDP-N-acetylenolpyruvoyl glucosamine reductase (also known as MurB) is an essential enzyme in the biosynthesis of the bacterial cell wall. ebi.ac.uk Its critical role makes it an attractive target for the development of novel antibacterial agents. ebi.ac.uk A comprehensive search of the scientific literature found no studies investigating or reporting the inhibitory activity of 5-(piperazin-1-yl)picolinamide or its derivatives against this enzyme.

Unable to Generate Article on "5-(Piperazin-1-yl)picolinamide" Due to Lack of Specific Research Data

Despite a comprehensive search of available scientific literature and chemical databases, no specific research data was found detailing the pharmacological activity of the compound "5-(Piperazin-1-yl)picolinamide" in the requested contexts.

Extensive searches were conducted to identify studies related to the modulation of various molecular targets by "5-(Piperazin-1-yl)picolinamide." However, the search did not yield any publications or data sets that specifically investigate the compound's activity as a CCR5 receptor antagonist, a CXCR4 receptor antagonist, a melanocortin receptor agonist (including the MC4 receptor), or its application in the development of Proteolysis Targeting Chimeras (PROTACs).

The performed searches for the chemical compound and its known CAS numbers (2044836-36-2 and 2589531-47-3) did not return any relevant pharmacological studies that would provide the necessary data to construct the requested article. While the searches did identify general information about the role of piperazine-containing molecules in the development of antagonists for chemokine receptors and agonists for melanocortin receptors, as well as their use as linkers in PROTACs, there was no specific mention or characterization of "5-(Piperazin-1-yl)picolinamide" in these roles.

Without specific, verifiable research findings on "5-(Piperazin-1-yl)picolinamide," it is not possible to generate a scientifically accurate and informative article that adheres to the strict outline and content requirements provided in the instructions. Proceeding with the article would necessitate the fabrication of data, which is contrary to the principles of scientific accuracy and integrity.

Therefore, the requested article focusing on the "" of "5-(Piperazin-1-yl)picolinamide" cannot be produced at this time. Further research and publication of data specifically on this compound are required before such an article can be written.

Structure Activity Relationship Sar Studies and Rational Ligand Design Principles

Role of the Picolinamide (B142947) Moiety in Target Binding

The picolinamide portion of the molecule serves as a critical anchor for target engagement, with its binding affinity being highly sensitive to both the electronic properties of the pyridine (B92270) ring and the spatial arrangement of the amide bond.

Influence of Substituents on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, a characteristic that fundamentally influences its interactions with biological targets. researchgate.net This electron deficiency facilitates key binding interactions such as π-π stacking and hydrogen bonding. dovepress.com The placement of substituents on this ring allows for the fine-tuning of the molecule's electronic and steric properties, which can significantly impact its biological activity. dovepress.comnih.gov

Research on various pyridine-containing compounds has demonstrated that both the position and the nature (electron-donating or electron-withdrawing) of substituents are critical. nih.govmdpi.com For instance, the introduction of methoxy (B1213986) groups at different positions on a pyridine ring can lead to substantial variations in agonist potency. nih.gov Similarly, in a series of thieno[2,3-b]pyridine (B153569) derivatives, the electronic properties of substituents on an attached phenyl ring were found to be fundamental for inhibitory activity, with electron-withdrawing cyano groups proving essential for function. mdpi.com These principles are directly applicable to the picolinamide moiety, where modifications to the pyridine ring can modulate target affinity and selectivity by altering the electrostatic potential and steric profile of the ligand. The strategic placement of substituents can either enhance favorable interactions or mitigate unfavorable ones within the target's binding pocket.

Significance of Amide Bond Conformation and Orientation

The amide bond is a cornerstone of molecular structure in countless biologically active compounds. researchgate.net A key feature of the amide bond is its planar geometry, a result of resonance that imparts a partial double-bond character to the carbon-nitrogen (C-N) bond. nih.govyoutube.com This planarity creates a significant energy barrier to rotation, meaning the amide group is largely rigid. youtube.comresearchgate.net This conformational rigidity is vital for biological activity, as it pre-organizes the ligand into a specific shape that can be recognized by its target receptor.

In the case of picolinamide, the orientation of the amide group relative to the pyridine nitrogen is particularly important. Studies have shown that an intramolecular hydrogen bond can form between the amide proton and the pyridine nitrogen, further stabilizing a specific planar conformation. researchgate.net This fixed orientation dictates how the molecule presents its functional groups to the binding site of a target protein. Any deviation from the optimal conformation can lead to a significant loss of binding affinity and, consequently, biological activity. Therefore, the inherent rigidity and preferred orientation of the picolinamide's amide bond are critical design principles for ensuring a precise ligand-target fit.

Role of the Piperazine (B1678402) Moiety in Target Binding and Pharmacological Modulation

The piperazine ring is a privileged scaffold in medicinal chemistry, valued for its ability to improve physicochemical properties and provide versatile points for substitution to modulate pharmacological activity. nih.govresearchgate.net

Impact of Substituents on Piperazine Nitrogen Atoms

Studies on phenylpiperazine derivatives have systematically evaluated the effect of different substituents on the distal nitrogen. The introduction of alkyl, acyl, or sulfonyl groups has been shown to modulate biological activity. researchgate.net For instance, even a simple methyl group can be sufficient to achieve high potency in certain assays. researchgate.net The choice of substituent can influence hydrogen bonding capacity, lipophilicity, and steric interactions, all of which are critical for target affinity and selectivity. researchgate.netnih.gov

| Substituent Type | Example Substituents | Observed Activity Impact |

|---|---|---|

| Alkyl | Methyl, Ethyl, Propyl | Even simple alkyl groups like methyl can lead to potent activity. |

| Acyl | Acetyl, Propionyl | Maintains significant activity, demonstrating tolerance for carbonyl groups. |

| Sulfonyl | Mesyl, Tosyl | Effective in modulating activity, indicating the binding pocket accommodates sulfonyl groups. |

Conformational Analysis of the Piperazine Ring and its Impact on Ligand-Target Fit

The piperazine ring is not flat; it predominantly adopts a stable 'chair' conformation. biointerfaceresearch.com This three-dimensional structure is crucial because it dictates the spatial orientation (axial vs. equatorial) of the substituents on both the nitrogen and carbon atoms of the ring. The specific conformation of the piperazine ring and its attached groups directly impacts how the ligand fits within the complex topology of a protein's binding site. nih.gov

The flexibility of the piperazine ring allows it to adapt to the binding pocket, but in some cases, this flexibility can be detrimental, leading to a loss of binding entropy. To address this, medicinal chemists often employ conformational constraint strategies. For example, incorporating the piperazine into a bridged bicyclic system, such as a diazabicyclo[3.1.1]heptane, can lock the ring into a more rigid conformation. nih.gov This pre-organization can lead to a more favorable energetic profile upon binding and can significantly enhance selectivity for the intended target over off-targets. nih.gov Therefore, both the inherent conformational preference of the piperazine ring and its potential for rigidification are key considerations in rational ligand design.

Influence of the Interconnecting Linker Between Picolinamide and Piperazine Moieties

In the parent compound 5-(Piperazin-1-yl)picolinamide, the two core moieties are directly connected. However, in many derivatives designed for specific applications like Proteolysis Targeting Chimeras (PROTACs), a linker is inserted between the piperazine and another functional warhead. The principles governing these linkers are also relevant to understanding the direct bond in the parent scaffold.

The linker's primary role is to ensure the correct distance and orientation between the two pharmacophoric elements to allow for optimal simultaneous binding. nih.gov The chemical nature of the linker—its length, rigidity, and polarity—is a critical design element. nih.govnih.gov For instance, the inclusion of a piperazine ring within a longer linker chain can enhance aqueous solubility upon protonation and add a degree of rigidity. rsc.orgscispace.com The groups adjacent to the piperazine ring significantly influence its pKa, which in turn affects its protonation state at physiological pH and its potential for ionic interactions. rsc.org Slight modifications to the linker can dramatically alter these properties. scispace.com Therefore, the connection between the picolinamide and piperazine moieties, whether a direct bond or a more complex linker, is not merely a spacer but a functional component that critically influences the molecule's physicochemical properties and its ultimate biological activity.

Stereochemical Implications in SAR and Enantiomeric Activity

The introduction of chiral centers into a molecule can have profound effects on its pharmacological activity. Enantiomers, which are non-superimposable mirror images, can exhibit significantly different binding affinities, efficacies (agonist vs. antagonist), and metabolic profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and can selectively interact with one enantiomer over the other nih.gov.

The absolute configuration (R or S) of a chiral center dictates the spatial arrangement of its substituents. This fixed three-dimensional geometry can determine whether a ligand can fit productively into a chiral binding pocket. A strong correlation often exists between the absolute configuration and biological potency, where one enantiomer (the eutomer) is significantly more active than the other (the distomer).

In a study of chiral methyl-substituted phenylpiperazinium compounds, which are structurally related to piperazine-containing ligands, the absolute configuration at the C2 position of the piperazine ring had a dramatic effect on receptor selectivity and activity. The (2R)-chiral methyl derivative of one series was selective for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), whereas the (2S)-enantiomer showed a preference for activating α9 and α9α10 receptors nih.gov. This demonstrates how a subtle change in the spatial position of a single methyl group can redirect the ligand's activity towards different receptor subtypes.

Similarly, in a series of pyrimidinyl-piperazine carboxamides designed as α-glucosidase inhibitors, the stereochemistry at the C3 position of the piperazine ring was critical for inhibitory potency. The compound with the S-configuration at this chiral center was found to be the most potent inhibitor, with an IC₅₀ value of 0.44 µM, showcasing a clear preference for one absolute configuration nih.gov.

Table 2: Enantiomeric Activity of Chiral Pyrimidinyl-Piperazine Carboxamides against α-Glucosidase nih.gov

| Compound | Configuration | α-Glucosidase IC₅₀ (µM) |

| 21a | Racemic | 0.81 |

| 21b | R | 1.05 |

| 21c | S | 0.44 |

Data illustrates the superior potency of the S-enantiomer.

Chiral centers influence ligand-receptor interactions by orienting functional groups in specific three-dimensional arrangements. For a high-affinity interaction to occur, these functional groups must align precisely with complementary binding pockets, hydrogen bond donors/acceptors, and hydrophobic or charged regions within the receptor.

The introduction of a chiral center, for instance by adding a methyl group to the piperazine ring, can have several effects:

Steric Hindrance: The added group may clash with the receptor wall in one enantiomer but not the other, preventing the less-favored enantiomer from binding effectively.

Conformational Restriction: The chiral center can restrict the rotation of nearby bonds, locking the molecule into a more defined conformation. If this conformation is bioactive, it can enhance potency.

New Interactions: The substituent at the chiral center may form new, favorable hydrophobic or van der Waals interactions with the receptor, but only in the correctly oriented enantiomer.

Studies on chiral piperazine derivatives have shown that methylation at the C3 position of the piperazine ring was detrimental to activity at nAChRs, while methylation at the C2 position led to selective effects nih.gov. This suggests that the binding pocket can accommodate a small substituent at the C2 position but not at the C3 position. The receptor's chiral environment allows it to distinguish between these closely related isomers, leading to enantioselective binding and functional activity nih.govnih.gov. The superior affinity of a given enantiomer, or eutomer, is often attributed to a more favorable binding energy resulting from optimal interactions between the ligand's key functional units and specific residues within the receptor nih.gov.

Computational and Theoretical Chemistry in 5 Piperazin 1 Yl Picolinamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. tcmsp-e.com This method is crucial for understanding how a compound like 5-(Piperazin-1-yl)picolinamide might interact with its biological targets.

Molecular docking simulations are employed to predict how 5-(Piperazin-1-yl)picolinamide fits into the binding site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on their energetic favorability. tcmsp-e.comijpsdronline.com The resulting scores, often expressed as binding affinity (e.g., in kcal/mol), provide an estimate of the strength of the ligand-receptor interaction. nih.gov

For instance, in studies of various piperazine (B1678402) derivatives, docking has been used to evaluate binding affinity against targets like carbonic anhydrases (CAs), which are implicated in cancer. nih.gov The calculations help identify the most stable binding pose, revealing how the picolinamide (B142947), piperazine ring, and their substituent groups orient themselves to maximize favorable interactions. ijpsdronline.comnih.gov

| Ligand Type | Target Protein | Predicted Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|---|

| Piperazine-linked 1,8-naphthalimide | Carbonic Anhydrase IX (CAIX) | -8.39 | Hydrogen bonding, hydrophobic interactions |

| Piperazinyl-glutamate-pyrimidine | P2Y12 Receptor | Not specified | Hydrogen bonding, electrostatic interactions |

| Piperazin-1-ylpyridazine derivative | dCTPase Enzyme | -4.649 (Glide Gscore) | Hydrogen bonding, π-π stacking, hydrophobic interactions |

A primary outcome of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues of the target protein. nih.govnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, electrostatic forces, and π-π stacking. ijpsdronline.com Identifying these key residues is fundamental for understanding the basis of molecular recognition and binding specificity. nih.govresearchgate.net

For a molecule like 5-(Piperazin-1-yl)picolinamide, docking studies would likely reveal hydrogen bonds forming between the amide group or piperazine nitrogens and polar residues like glutamine, arginine, or asparagine in the binding pocket. ijpsdronline.comnih.gov The pyridine (B92270) and phenyl rings of related structures are often involved in π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan. ijpsdronline.com This detailed interaction map is invaluable for structure-based drug design, where modifications to the ligand can be proposed to enhance binding affinity and selectivity. tcmsp-e.com

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for investigating the electronic properties and energetics of molecules. nih.gov DFT is used to solve the Schrödinger equation for a molecule, yielding information about its electron distribution, orbital energies, and thermodynamic properties. nih.gov These calculations are performed to understand the intrinsic chemical nature of 5-(Piperazin-1-yl)picolinamide.

Analysis of the electronic structure offers insights into the reactivity and stability of a compound. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. irjweb.commdpi.com A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. irjweb.commdpi.com This energy gap can explain the charge transfer interactions occurring within the molecule. nih.govirjweb.com

Other reactivity descriptors can also be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.comresearchgate.net A good electrophile is characterized by a high value of the electrophilicity index. mdpi.com These parameters collectively provide a detailed profile of the molecule's electronic behavior. mdpi.com

| Parameter | Definition | Typical Value Range (eV) | Significance |

|---|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.0 to -7.0 | Electron-donating ability |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~4.0 to 5.0 | Chemical reactivity and kinetic stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~2.0 to 2.5 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | Varies | Propensity to accept electrons |

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. DFT calculations are used to perform conformational analysis, identifying the most stable (lowest energy) geometries of 5-(Piperazin-1-yl)picolinamide. nih.gov The piperazine ring typically exists in a chair conformation, but the orientation of substituents can be either axial or equatorial. nih.gov

Quantum mechanics calculations can precisely estimate the energy differences between these conformers. nih.gov For instance, studies on related N-acylpiperidines have shown a strong preference for the axial orientation of substituents at the 2-position due to steric effects. nih.gov By optimizing the geometry, DFT can determine bond lengths, bond angles, and dihedral angles of the most stable conformer, providing a detailed structural model. This information is critical for understanding how the molecule will present itself to a biological target.

Ligand-Based and Structure-Based Design Approaches

The insights gained from molecular docking and quantum chemical calculations are foundational to both ligand-based and structure-based drug design. These strategies aim to optimize the structure of a lead compound like 5-(Piperazin-1-yl)picolinamide to improve its therapeutic properties.

Structure-based design relies on the known 3D structure of the biological target. Using the docking results that show how the compound binds, medicinal chemists can rationally design modifications to enhance interactions with key residues, thereby improving binding affinity and selectivity. For example, if a specific pocket in the receptor is identified as hydrophobic, a nonpolar group might be added to the ligand to occupy that space.

Ligand-based design is employed when the structure of the target receptor is unknown. This approach uses the knowledge of a set of molecules known to be active. By analyzing their common structural features (pharmacophore) and electronic properties (derived from DFT), a model can be built to predict the activity of new, untested compounds. The piperazine ring is considered a "privileged scaffold" in drug discovery, as it is a common feature in many biologically active compounds across different therapeutic areas. nih.gov Computational studies help to understand why this scaffold is so effective and how it can be modified to target new receptors.

Pharmacophore Modeling for De Novo Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly valuable when the three-dimensional structure of the biological target is unknown. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. These models serve as templates for designing new molecules (de novo design) that are likely to be active.

The process begins by aligning a set of known active molecules to identify common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. nih.govnih.gov For a scaffold like 5-(Piperazin-1-yl)picolinamide, a hypothetical pharmacophore model could be generated based on its known active derivatives or analogs.

Key Pharmacophoric Features of a Piperazinyl-Picolinamide Scaffold:

A pharmacophore model derived from derivatives of this scaffold would likely highlight several key features crucial for biological activity:

Hydrogen Bond Acceptor (HBA): The nitrogen atom in the pyridine ring and the carbonyl oxygen of the amide group are potential hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The amine group on the picolinamide and the secondary amine in the piperazine ring can act as hydrogen bond donors.

Positive Ionizable (PI): The basic nitrogen atom in the piperazine ring is likely to be protonated at physiological pH, serving as a positive ionizable feature.

Aromatic Ring (AR): The pyridine ring provides an aromatic feature that can engage in π-π stacking or other hydrophobic interactions.

These features, once mapped in 3D space, create a template. De novo design algorithms can then use this template to construct novel molecules, either by linking new fragments together or by modifying an existing scaffold to better fit the pharmacophore. chemrxiv.orgopenreview.net This approach allows for the systematic exploration of new chemical space to design compounds with improved potency and selectivity. chemrxiv.org

Table 1: Illustrative Pharmacophore Features for a Hypothetical Active 5-(Piperazin-1-yl)picolinamide Derivative

| Feature Type | Location | Vector Direction | Radius (Å) |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Towards lone pair | 1.5 |

| Hydrogen Bond Acceptor | Amide Carbonyl Oxygen | Towards lone pair | 1.5 |

| Hydrogen Bond Donor | Piperazine N-H | Along N-H bond | 1.2 |

| Positive Ionizable | Piperazine Nitrogen | Isotropic | 1.0 |

| Aromatic Ring | Centroid of Pyridine | Normal to plane | 1.8 |

Virtual Screening Methodologies for Hit Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This method is significantly faster and more cost-effective than experimental high-throughput screening (HTS). When applied to scaffolds like 5-(Piperazin-1-yl)picolinamide, virtual screening can be used to identify new derivatives with potential therapeutic activity.

The process involves several stages:

Library Preparation: A large database of chemical compounds, such as ZINC or ChEMBL, is prepared. This can involve generating 3D conformations for each molecule and calculating various physicochemical properties.

Screening: The library is screened using either ligand-based or structure-based methods.

Ligand-Based Virtual Screening (LBVS): This approach is used when the structure of the target is unknown. It relies on the knowledge of other molecules that bind to the target. A pharmacophore model, as described above, or a 2D similarity search based on the 5-(Piperazin-1-yl)picolinamide scaffold can be used to filter the database and find molecules with similar properties. mdpi.com

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, molecular docking is the preferred method. In this process, each molecule from the library is computationally placed into the binding site of the target protein, and a scoring function is used to estimate the binding affinity. nih.gov Compounds with the best scores are considered potential "hits."

Hit Selection and Refinement: The top-ranked compounds from the virtual screen are visually inspected and further filtered based on criteria like drug-likeness (e.g., Lipinski's rule of five), predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and chemical tractability for synthesis. researchgate.net This process narrows down a large virtual library to a manageable number of promising candidates for experimental testing. nih.gov For instance, a screen of a library for inhibitors of a specific enzyme might yield thousands of initial hits, which are then triaged to a few dozen for laboratory validation.

The discovery of a series of piperazine amides as NaV1.7 inhibitors illustrates the power of screening compound collections to identify potent hits, which are then optimized based on structure-activity relationships. nih.gov Similarly, screening efforts have identified the 6-(piperazin-1-yl)-1,3,5-triazine core, a related scaffold, as a promising starting point for developing new schistosomicides. wellcomeopenresearch.org

Table 2: Example of a Virtual Screening Hit List for a Hypothetical Target

| Compound ID | Scaffold | Docking Score (kcal/mol) | Predicted Binding Interactions | Lipinski Violations |

| ZINC12345678 | 5-(Piperazin-1-yl)picolinamide | -9.5 | H-bond with Ser12, Pi-stacking with Phe45 | 0 |

| ZINC23456789 | 4-Fluorobenzyl derivative | -9.2 | H-bond with Ser12, Halogen bond with Tyr88 | 0 |

| ZINC34567890 | 3-Chlorophenyl derivative | -8.9 | H-bond with Gln23, Hydrophobic interaction | 0 |

| ZINC45678901 | Pyrimidine analog | -8.7 | H-bond with Ser12, H-bond with Asn15 | 0 |

Future Research Directions and Prospects for 5 Piperazin 1 Yl Picolinamide Analogues

Development of Novel Analogues with Enhanced Target Specificity and Potency

A primary focus of future research will be the rational design and synthesis of novel 5-(piperazin-1-yl)picolinamide analogues with superior potency and selectivity for their intended biological targets. Structure-activity relationship (SAR) studies are fundamental to this effort, systematically modifying the core scaffold to optimize interactions with the target protein. nih.govnih.govresearchgate.net

Key strategies for enhancing potency and specificity include:

Scaffold Modification: Introducing various substituents on both the picolinamide (B142947) and piperazine (B1678402) rings can significantly alter the compound's electronic and steric properties, leading to improved binding affinity. mdpi.com For example, research on other heterocyclic scaffolds has shown that adding specific groups can result in compounds with potent inhibitory activity in the low nanomolar range against cancer cells. nih.gov

Conformational Constraint: Incorporating rigid structural elements into the linker connecting the two moieties can lock the molecule into a bioactive conformation, reducing off-target effects and enhancing potency.

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve pharmacokinetic properties and target engagement without drastically altering the chemical structure.

The goal is to develop analogues that not only exhibit high affinity for their primary target but also show minimal interaction with other proteins, thereby reducing potential side effects.

| Analogue Type | Modification Strategy | Observed Outcome | Potential Target Class |

| Arylamide Derivatives | Addition of piperazine moiety | Potent tubulin polymerization inhibitors with IC50 values of 89.42 and 91.62 nM for SMMC-7721 and HuH-7 liver cancer cells, respectively. nih.gov | Anticancer Agents |

| Quinazolinone Hybrids | Introduction of heterocyclic ring substitutions | Strong apoptotic activity against various cancer cell lines, with IC50 values as low as 0.07 µM. nih.gov | Anticancer Agents |

| Arylpiperazines | Variation of aryl substituents on the piperazine ring | High affinity for 5-HT1A receptors (Ki = 4.1 nM) with high selectivity over α1-adrenoceptors (Ki > 1000 nM). nih.gov | CNS Agents |

Exploration of Polypharmacology and Multi-Target Ligand Design

While high specificity is often a primary goal, the complexity of diseases like cancer and neurodegenerative disorders has spurred interest in polypharmacology—the concept of designing single molecules that can modulate multiple targets simultaneously. mdpi.com The picolinamide-piperazine scaffold is an ideal starting point for developing such multi-target-directed ligands (MTDLs) due to the piperazine moiety's known interaction with a wide range of biological targets. researchgate.netresearchgate.netnih.govnih.gov

Future research will focus on:

Rational MTDL Design: Combining the picolinamide-piperazine core with other pharmacophores to create hybrid molecules that can interact with distinct, disease-relevant targets. This strategy has been successfully applied to create dual inhibitors for targets such as Src/Abl kinases and various CNS receptors. nih.govnih.gov

Systems Biology Approaches: Utilizing systems biology to identify key nodes in disease pathways that can be co-targeted to achieve synergistic therapeutic effects.

Balancing Activities: A significant challenge in MTDL design is achieving balanced activity against all intended targets. mdpi.com This requires careful optimization of the linker and pharmacophoric elements to ensure appropriate engagement with each protein's binding site.

| Scaffold Example | Targets Modulated | Therapeutic Area |

| Piperazine-substituted chalcones | Monoamine oxidases (MAOs), Cholinesterases (ChEs), BACE-1 | Neurological Disorders researchgate.net |

| 2-(aminopyrimidinyl)thiazole-5-carboxamides | Dual Src/Abl kinase | Oncology nih.gov |

| Indole-piperazine hybrids | Serotonin (B10506) transporter (SERT), 5-HT1A receptors | Depression nih.gov |

| Piperidine (B6355638) derivatives | Histamine H3 and Sigma-1 receptors | Neuropathic Pain nih.gov |

Application in Advanced Chemical Biology Tools, such as PROTACs and Chemoproteomics

The unique properties of the picolinamide-piperazine scaffold make it a valuable component for developing advanced chemical biology tools. One of the most promising applications is in the design of Proteolysis Targeting Chimeras (PROTACs). nih.govnih.gov PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. nih.govnih.gov

Future directions include:

Scaffold as a "Warhead": Analogues of 5-(piperazin-1-yl)picolinamide that bind to a specific protein of interest can be used as the "warhead" portion of a PROTAC.

Piperazine in Linker Design: The piperazine ring is frequently incorporated into PROTAC linkers to enhance solubility, rigidity, and cell permeability, which are critical for efficacy. rsc.orgresearchgate.net

Chemoproteomics Probes: These analogues can be developed into chemical probes for use in chemoproteomics, a technique used to identify the protein targets of small molecules on a proteome-wide scale. nih.govresearchgate.net This can help in target validation and in understanding the off-target effects of a potential drug candidate. semanticscholar.org The use of PROTAC technology in this context can help identify novel targets for degradation-based therapies. nih.govscienceopen.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for picolinamide-piperazine analogues. These computational tools can analyze vast datasets to identify complex SARs that may not be apparent through traditional methods. researchgate.net

Key applications of AI/ML in this context include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis. researchgate.net

De Novo Design: Using generative AI models to design entirely new molecules based on the picolinamide-piperazine scaffold that are optimized for specific properties like target affinity, selectivity, and favorable pharmacokinetic profiles. uthscsa.edu

In Silico Screening: Employing molecular docking and dynamics simulations, guided by machine learning, to screen large virtual libraries of compounds against a target protein, accelerating the identification of potent hits. nih.govmdpi.com

Elucidation of Novel Biological Targets for Picolinamide-Piperazine Hybrid Scaffolds

The piperazine moiety is a common feature in drugs targeting a multitude of conditions, including cancer, infectious diseases, and CNS disorders, suggesting its ability to interact with a diverse range of proteins. nih.govresearchgate.netnih.govresearchgate.net This promiscuity can be leveraged to discover novel biological targets and therapeutic applications for the picolinamide-piperazine scaffold.

Future research will involve:

Phenotypic Screening: Testing libraries of diverse picolinamide-piperazine analogues in cell-based assays that model various diseases to identify compounds with interesting biological effects.

Target Deconvolution: Once a compound with a desirable phenotype is identified, chemoproteomics and other target identification techniques can be used to determine its molecular target(s). nih.govsemanticscholar.org

Scaffold Repurposing: Exploring the activity of existing picolinamide-piperazine compounds against new targets or in new disease contexts, potentially leading to faster drug development timelines. The wide range of known biological activities for piperazine-containing compounds provides a strong basis for such exploration. nih.govresearchgate.netmdpi.com

By systematically exploring the chemical space around the 5-(piperazin-1-yl)picolinamide core, researchers can uncover new biology and develop next-generation therapeutics for a wide range of human diseases.

Q & A

Basic: What are the standard synthetic protocols for 5-(Piperazin-1-yl)picolinamide and its derivatives?

Answer:

The synthesis typically involves coupling picolinic acid derivatives with substituted piperazines. For example, a two-step procedure is often employed:

Amide bond formation : Reacting a halogenated picolinoyl chloride with an aryl piperazine under basic conditions (e.g., K₂CO₃ in refluxing acetone) .

Purification : Use normal-phase chromatography (e.g., gradients of dichloromethane/ethyl acetate/methanol) or amine-specific columns to isolate the product .

Key parameters include reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for piperazine:picolinoyl chloride). Yield optimization often requires iterative adjustments to solvent polarity and base strength .

Basic: Which structural characterization techniques are critical for confirming the identity of 5-(Piperazin-1-yl)picolinamide analogs?

Answer:

A combination of spectroscopic and chromatographic methods is essential:

- ¹H/¹³C NMR : To verify regioselectivity of piperazine substitution and amide formation (e.g., δ 2.45–3.10 ppm for piperazine protons; aromatic protons at δ 7.10–8.50 ppm) .

- Mass spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]⁺ with <5 ppm error).

- HPLC : To assess purity (>95% by UV detection at 254 nm) .

Advanced techniques like X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Basic: How should researchers design experiments to evaluate the biological activity of 5-(Piperazin-1-yl)picolinamide derivatives?

Answer:

Adopt the PICO framework to structure hypotheses:

- Population : Target receptors (e.g., dopamine D3/D2 receptors).

- Intervention : Compound concentration ranges (e.g., 1 nM–10 μM).

- Comparison : Positive controls (e.g., known ligands like quinpirole).

- Outcome : Binding affinity (IC₅₀/Ki) and selectivity ratios (D3/D2) .

Use FINER criteria to ensure feasibility, novelty, and relevance. For example, prioritize derivatives with logP <3 to enhance blood-brain barrier permeability in neuropharmacological studies .

Advanced: How can synthetic yields of 5-(Piperazin-1-yl)picolinamide analogs be optimized when scaling reactions?

Answer:

- Solvent selection : Replace acetone with DMF or THF to improve solubility of aryl piperazines .

- Catalysis : Introduce Pd-mediated cross-coupling for halogenated intermediates (e.g., Suzuki-Miyaura for aryl piperazine functionalization) .

- Workflow automation : Use high-throughput screening (HTS) to test 96-well plate reactions with varying temperatures, bases, and solvents. Analyze yield trends via multivariate regression .

Documented case studies show yield improvements from 44% to 72% by switching from batch to flow chemistry .

Advanced: What methodological strategies are effective in assessing receptor selectivity of 5-(Piperazin-1-yl)picolinamide derivatives?

Answer:

- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]spiperone for D2/D3 receptors) to measure Ki values. Include negative controls (e.g., HEK-293 cells lacking target receptors) .

- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and residue interactions. Validate with mutagenesis studies (e.g., D3 receptor S192A mutation) .

- Selectivity profiling : Screen against panels of 50+ GPCRs to identify off-target effects .

Advanced: How can researchers resolve contradictions in published data on the pharmacokinetic properties of 5-(Piperazin-1-yl)picolinamide analogs?

Answer:

- Meta-analysis : Aggregate data from 5+ studies (e.g., logD, plasma protein binding) and apply Cohen’s d to quantify effect sizes. Stratify by assay type (e.g., in vitro vs. in vivo) .

- Methodological audit : Compare protocols for common biases (e.g., differences in P-gp efflux assay conditions). Replicate key studies with standardized methods (e.g., Caco-2 permeability assays at pH 7.4) .

- Machine learning : Train models on existing ADME datasets to predict outliers and identify structural features causing variability (e.g., halogen substituents vs. clearance rates) .

Advanced: What computational approaches are recommended for predicting the metabolic stability of 5-(Piperazin-1-yl)picolinamide derivatives?

Answer:

- QSAR modeling : Use descriptors like topological polar surface area (TPSA), number of rotatable bonds, and CYP3A4 docking scores to predict hepatic clearance .

- In silico metabolite prediction : Software like Meteor (Lhasa Limited) can identify likely Phase I/II metabolites. Prioritize derivatives with <3 major metabolites to reduce toxicity risks .

- Free energy calculations : Calculate binding energies for CYP isoforms using umbrella sampling or MM-PBSA to rank metabolic liability .

Advanced: How should theoretical frameworks guide the design of 5-(Piperazin-1-yl)picolinamide-based probes?

Answer:

- Receptor theory : Apply the two-state model (active/inactive receptor conformations) to interpret inverse agonism in D3 receptor assays .

- Structure-activity relationship (SAR) models : Use Hammett plots to correlate electron-withdrawing substituents (σ⁺) with binding affinity changes .

- Systems pharmacology : Integrate pharmacokinetic/pharmacodynamic (PK/PD) models to optimize dosing regimens in animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |